molecular formula C12H14BrCl2O2P B13444241 2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid

2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid

Cat. No.: B13444241
M. Wt: 382.08 g/mol
InChI Key: NLTUCCUWFHJYOV-MKROIWPFSA-N
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Description

2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its bromine, dichlorophenyl, and phosphoric acid ester groups, making it a versatile molecule in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid typically involves multiple steps. One common method includes the bromination of 1-(2,4-dichlorophenyl)ethanone followed by esterification with phosphoric acid. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid involves its interaction with specific molecular targets. The bromine and dichlorophenyl groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of various biochemical pathways. The phosphoric acid ester group enhances the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid is unique due to its specific combination of bromine, dichlorophenyl, and phosphoric acid ester groups. This combination imparts distinct chemical properties, making it more versatile and effective in various applications compared to its similar counterparts .

Properties

Molecular Formula

C12H14BrCl2O2P

Molecular Weight

382.08 g/mol

IUPAC Name

1-[(E)-1-[bis(1,1,2,2,2-pentadeuterioethyl)phosphoryloxy]-2-bromoethenyl]-2,4-dichlorobenzene

InChI

InChI=1S/C12H14BrCl2O2P/c1-3-18(16,4-2)17-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+/i1D3,2D3,3D2,4D2

InChI Key

NLTUCCUWFHJYOV-MKROIWPFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])P(=O)(C([2H])([2H])C([2H])([2H])[2H])O/C(=C/Br)/C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCP(=O)(CC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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